Product packaging for Imidazopyridazine derivative 5(Cat. No.:)

Imidazopyridazine derivative 5

Cat. No.: B10833517
M. Wt: 503.6 g/mol
InChI Key: DUTWPNVXOWFNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Imidazopyridazine Nuclei in Medicinal Chemistry

The imidazopyridazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov This versatility has led to the investigation of imidazopyridazine derivatives for a wide range of therapeutic applications. These include potential use as anti-inflammatory, antibacterial, anticancer, antiparasitic, and antiviral agents. nih.gov The adaptable nature of the imidazopyridazine core allows for extensive chemical modifications, which can be used to fine-tune the pharmacological effects of the resulting compounds. uni.lu

Derivatives of this scaffold have been explored for their potential to inhibit specific enzymes and receptors implicated in various diseases. nih.gov Notably, they have been studied as kinase inhibitors, which are crucial in cellular signaling pathways related to diseases like cancer. nih.govchembk.com The broad spectrum of biological activities associated with these compounds makes them attractive candidates for the development of new drugs. nih.gov

Historical Perspective on Imidazopyridazine Derivatives in Drug Discovery

The exploration of imidazopyridazine derivatives in medicinal chemistry has been ongoing for several decades. A significant milestone that spurred a resurgence of interest in this area was the approval of ponatinib (B1185) in 2012. Ponatinib, which features an imidazo[1,2-b]pyridazine (B131497) core, is a potent kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). This success story highlighted the therapeutic potential of the imidazopyridazine scaffold and has since guided medicinal chemists in the pursuit of novel compounds with enhanced efficacy and pharmacokinetic profiles. nih.govnih.gov Early investigations also explored the anticonvulsant properties of imidazo[4,5-c]pyridazines and imidazo[4,5-d]pyridazines.

Classification and Isomeric Forms of Imidazopyridazines

Imidazopyridazine is a fused heterocyclic system comprising an imidazole (B134444) ring and a pyridazine (B1198779) ring. The fusion of these two rings can result in several different isomers, which are distinguished by the points of attachment and the orientation of the nitrogen atoms. The primary isomeric forms include:

Imidazo[1,2-b]pyridazine : In this isomer, a nitrogen atom is shared between the two rings. google.com This is one of the more extensively studied isomers.

Imidazo[4,5-c]pyridazine : This isomer has two nitrogen atoms in each of the fused rings. google.com

Imidazo[4,5-d]pyridazine : Similar to the [4,5-c] isomer, this form also contains two nitrogen atoms in each ring, but their relative positions differ. google.com

The specific isomeric form of the scaffold is a critical determinant of the compound's three-dimensional shape and, consequently, its biological activity.

Imidazopyridazine Derivative 5

Detailed public research on the specific compound designated as "this compound" is limited. However, its chemical identity has been established in chemical databases.

The compound is identified in PubChem with the unique Compound ID (CID) 91667550. nih.gov According to its IUPAC name, it is [4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]-(1H-pyrazol-5-yl)methanone. nih.gov The molecular formula of this compound is C₂₇H₃₀FN₇O₂. nih.gov

Below is a table summarizing the available data for this compound.

PropertyValueSource
PubChem CID 91667550 nih.gov
Molecular Formula C₂₇H₃₀FN₇O₂ nih.gov
IUPAC Name [4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]-(1H-pyrazol-5-yl)methanone nih.gov
Molecular Weight 503.6 g/mol nih.gov
Monoisotopic Mass 503.24450139 Da nih.gov
Synonyms This compound, SCHEMBL16614885 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30FN7O2 B10833517 Imidazopyridazine derivative 5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30FN7O2

Molecular Weight

503.6 g/mol

IUPAC Name

[4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]-(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C27H30FN7O2/c1-26(2,3)19-14-21(17-6-8-18(28)9-7-17)32-35-15-22(30-23(19)35)25(37)34-13-12-33(16-27(34,4)5)24(36)20-10-11-29-31-20/h6-11,14-15H,12-13,16H2,1-5H3,(H,29,31)

InChI Key

DUTWPNVXOWFNEY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C(=O)C5=CC=NN5)C

Origin of Product

United States

Synthetic Methodologies for Imidazopyridazine Derivative 5 and Analogues

Traditional Synthetic Approaches for Imidazopyridine Derivatives

Condensation Reactions with α-Haloketones

Tschitschibabin Method and Modifications

The Tschitschibabin (also spelled Chichibabin) reaction, first reported in 1925, is a cornerstone for the synthesis of imidazo[1,2-a]pyridines. nih.govresearchgate.nete3s-conferences.org The original method involved the reaction of 2-aminopyridine (B139424) with an α-halo carbonyl compound, such as bromoacetaldehyde (B98955), at high temperatures (150-200°C) in a sealed tube, which resulted in relatively low yields. e3s-conferences.org

The mechanism proceeds in two main steps: first, the nucleophilic exocyclic amino group of 2-aminopyridine attacks the α-carbon of the halo-ketone, forming a pyridinium (B92312) salt intermediate. e3s-conferences.org This is followed by an in-situ cyclization, where the endocyclic pyridine (B92270) nitrogen acts as a nucleophile, attacking the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring. e3s-conferences.org Modifications to the original Tschitschibabin method, such as the addition of a base like sodium bicarbonate (NaHCO₃), have allowed the reaction to proceed under milder conditions, leading to improved efficiency and higher yields. e3s-conferences.org

The reactivity of 2-aminopyridine has been exploited in numerous other condensation reactions to form the imidazo[1,2-a]pyridine core. e3s-conferences.org For instance, Hand and Paudler reported a method in 1982 where 2-phenyl-imidazopyridine was synthesized by reacting 2-aminopyridine with an α-halogenated carbonyl compound in ethanol (B145695) at 60°C for five hours without a catalyst. e3s-conferences.org Other approaches involve reacting 2-aminopyridines with nitrobutadienes, which are generated from the ring-opening of nitrothiophenes, to produce a variety of 2-aryl-3-vinylimidazo[1,2-a]pyridines. researchgate.net

Modern synthetic chemistry has driven the development of more sophisticated and efficient methods for constructing heterocyclic scaffolds, including imidazopyridazines. These strategies often feature high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency. beilstein-journals.orgresearchgate.net

One such approach for synthesizing imidazopyridazine-based N-phenylbenzamides involves a one-pot, three-component reaction of dimethyl phthalate, substituted anilines, and pyridazine-4,5-diamine. researchgate.netrsc.org This reaction, catalyzed by phosphoric acid in glycerol (B35011) as a green solvent, yields the desired products in 80-85% yield within 120-150 minutes. researchgate.net Docking studies of the resulting compounds, such as the highly active derivative 4e , showed a strong binding affinity towards ABL1-kinase protein. rsc.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR used to synthesize imidazo-fused heterocycles. beilstein-journals.orgbeilstein-journals.org While often applied to aminopyridines, the principles can be extended to aminopyridazines to create the imidazopyridazine core. The GBB reaction typically involves the condensation of an aminoazine, an aldehyde, and an isocyanide. beilstein-journals.orgmdpi.com

Reaction TypeStarting MaterialsKey FeaturesExample Product ClassReference
Phosphoric Acid Catalyzed MCRDimethyl Phthalate, Anilines, Pyridazine-4,5-diamineOne-pot, green solvent (glycerol), high atom economy.Imidazopyridazine-based N-phenylbenzamides (e.g., 4e) researchgate.net, rsc.org
Groebke–Blackburn–Bienaymé (GBB)Aminoazine (e.g., aminopyridazine), Aldehyde, IsocyanideVersatile, rapid construction of fused heterocycles.Imidazo[1,2-b]pyridazines beilstein-journals.org, mdpi.com

Tandem reactions, or cascade reactions, involve two or more sequential transformations in a single pot, which avoids the isolation of intermediates, thereby saving time and resources. nih.gov The synthesis of potent MNK1/2 inhibitors, including the imidazopyridazine derivative II-5 , utilizes such strategies. nih.gov

A general synthetic route to these inhibitors starts with a commercially available halo-imidazopyridazine core. For instance, the synthesis of a potent inhibitor involved a three-step procedure starting with 3-bromo-6-chloroimidazo[1,2-b]pyridazine. rsc.org This was first reacted with a substituted pyrrolidine (B122466), followed by a Stille reaction, and finally a condensation with an alcohol to yield the target molecule. rsc.org Another route to an antimalarial agent involved forming the imidazo[1,2-b]pyridazine (B131497) ring by reacting 3-amino-6-chloropyridazine (B20888) with bromoacetaldehyde diethylacetal. rsc.org This was followed by iodination and two successive Suzuki cross-coupling reactions to build the final complex molecule. rsc.org

A tandem SNAr reaction–reduction–heterocyclization process has been developed for the synthesis of imidazo[4,5-b]pyridine derivatives, a different isomer class. acs.org This catalyst-free method starts with 2-chloro-3-nitropyridine (B167233) and proceeds in a water-isopropanol medium, highlighting a green chemistry approach. acs.org Such principles can be adapted for the synthesis of imidazopyridazine analogues.

Key TransformationStarting MaterialsReaction SequenceExample Product ClassReference
Cross-Coupling and Condensation3-bromo-6-chloroimidazo[1,2-b]pyridazine, Pyrrolidine, Organostannane, Alcohol1. Nucleophilic Substitution 2. Stille Coupling 3. CondensationPotent MNK Inhibitors rsc.org
Dual Suzuki Coupling3-amino-6-chloropyridazine, Bromoacetaldehyde acetal, Boronic acids1. Imidazopyridazine formation 2. Iodination 3. Suzuki Coupling (x2)Antimalarial Imidazopyridazines rsc.org
SNAr-Reduction-Annulation2-chloro-3-nitropyridine, Primary amines, Aldehydes1. SNAr 2. In-situ nitro reduction 3. Condensation/CyclizationImidazo[4,5-b]pyridines acs.org

Modern and Advanced Synthetic Strategies for Imidazopyridazine Scaffolds

Oxidative Coupling Reactions

Oxidative coupling reactions are a prominent strategy for the synthesis of imidazopyridazine scaffolds. These reactions often involve the formation of new carbon-nitrogen or carbon-carbon bonds under oxidative conditions, frequently employing transition metal catalysts.

One approach involves the copper-catalyzed oxidative coupling of 2-aminopyridines with various partners. For instance, the reaction between 2-aminopyridines and chalcones in the presence of a copper catalyst leads to the formation of 3-aroyl imidazo[1,2-a]pyridines. nih.gov Similarly, copper-catalyzed oxidative cyclization of pyridines with ketone oxime esters has been utilized for the synthesis of imidazo[1,2-a]pyridines. nih.govencyclopedia.pub Another variation includes the use of a copper catalyst for the C-H functionalization of 2-aminopyridine with aryl ketones. nih.govencyclopedia.pub

Furthermore, metal-free oxidative coupling strategies have been developed. A notable example is the reaction of 2-aminopyridine with nitroalkenes, which act as good Michael acceptors, to synthesize 3-unsubstituted imidazo[1,2-a]pyridines in the presence of a Lewis acid. nih.govencyclopedia.pub A modified version of this metal-free approach employs tert-butyl hydroperoxide (TBHP) as the oxidant and tetrabutylammonium (B224687) iodide (TBAI) as a catalyst. nih.govencyclopedia.pubacs.org

The following table summarizes various oxidative coupling reactions for the synthesis of imidazopyridazine derivatives.

Catalyst/ReagentReactantsProduct TypeReference
Copper Catalyst2-Aminopyridines and Chalcones3-Aroyl Imidazo[1,2-a]pyridines nih.gov
Copper-IodidePyridines and Ketone Oxime EstersImidazo[1,2-a]pyridines nih.govencyclopedia.pub
Copper Catalyst2-Aminopyridine and Aryl KetonesImidazo[1,2-a]pyridines nih.govencyclopedia.pub
Lewis Acid2-Aminopyridine and Nitroalkenes3-Unsubstituted Imidazo[1,2-a]pyridines nih.govencyclopedia.pub
TBHP/TBAI2-Aminopyridine and NitroalkenesImidazo[1,2-a]pyridines nih.govencyclopedia.pubacs.org
Iodine2-Aminopyridine and Aromatic Terminal AlkynesImidazo[1,2-a]pyridine derivatives researchgate.net

Hydroamination and Amine Oxygenation Protocols

Hydroamination and amine oxygenation reactions represent another set of effective strategies for constructing the imidazopyridazine core. nih.gove3s-conferences.orgencyclopedia.pub These methods often involve intramolecular cyclization, leading to the fused heterocyclic system.

A key example is the intramolecular dehydrogenative aminooxygenation reaction. This process can be used to synthesize imidazo[1,2-a]pyridines containing a formyl group from acyclic precursors. The reaction is typically carried out in the presence of a copper catalyst in a solvent like dimethylformamide (DMF). encyclopedia.pub

Copper and iron catalysts have also been employed for the synthesis of pyrido[1,2-a]benzimidazole (B3050246) through direct intramolecular aromatic C-H amination. nih.govencyclopedia.pub A facile synthesis of the same scaffold has been reported via copper-catalyzed amination. nih.govencyclopedia.pub

The following table provides an overview of hydroamination and amine oxygenation protocols.

Reaction TypeCatalystProductReference
Intramolecular Dehydrogenative AminooxygenationCopperImidazo[1,2-a]pyridines with a formyl group encyclopedia.pub
Intramolecular Aromatic C-H AminationCopper and IronPyrido[1,2-a]benzimidazole nih.govencyclopedia.pub
Copper-Catalyzed AminationCopperPyrido[1,2-a]benzimidazole nih.govencyclopedia.pub

One-Pot Synthetic Procedures

One-pot syntheses offer an efficient and atom-economical route to imidazopyridazine derivatives by combining multiple reaction steps in a single flask, avoiding the isolation of intermediates. researchgate.netnih.gov

A notable one-pot, three-component reaction involves the catalyst-free reaction of benzylidenemalononitriles, malononitrile, and amines at room temperature to produce substituted imino- and imidazopyridines. researchgate.net Depending on the amine used, this method can selectively yield dihydro- and tetrahydroimidazopyridines. researchgate.net

Another example is the one-pot, three-component tandem reaction employing a CuSO4/Na-ascorbate and Cs2CO3 catalyst system for the synthesis of pyrazolo-imidazo[1,2-a]pyridine molecular conjugates. nih.gov Microwave-assisted one-pot synthesis has also been reported, such as the FeCl3-catalyzed reaction to produce 2H-chromene-based imidazo[1,2-a]pyridine derivatives. nih.gov Furthermore, a one-pot, two-step procedure for Suzuki-coupled imidazopyridine derivatives has been developed using a palladium catalyst in tetrahydrofuran (B95107) (THF). nih.gov

The table below details various one-pot synthetic procedures.

Reaction TypeCatalyst/ConditionsReactantsProductReference
Three-Component ReactionCatalyst-free, Room TemperatureBenzylidenemalononitriles, Malononitrile, AminesSubstituted Imino- and Imidazopyridines researchgate.net
Three-Component Tandem ReactionCuSO4/Na-ascorbate, Cs2CO3-Pyrazolo-Imidazo[1,2-a]pyridine Conjugates nih.gov
Three-Component ReactionFeCl3, Microwave Irradiation-2H-Chromene-based Imidazo[1,2-a]pyridines nih.gov
Two-Step Suzuki CouplingPd(dppf)Cl2, K2CO33-Bromopyridine-2-amine, 3-Bromopentane-2,4-dione, Boronic AcidsSuzuki Coupled Imidazopyridine Derivatives nih.gov
Three-Component ReactionPerchloric Acid (HClO4), Reflux2-Aminopyridines, Isatins, IsocyanidesTetracyclic Fused Imidazo[1,2-a]pyridines beilstein-journals.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of imidazopyridazine derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyayura cross-coupling reaction, catalyzed by palladium, is a widely used method for forming C-C bonds. rsc.orgmdpi.comrsc.org This reaction has been successfully applied to the synthesis of imidazopyridazine derivatives.

A one-pot, two-step synthesis has been developed where the initial formation of a bromo-derivative of an imidazopyridine is followed by a Suzuki-Miyayura cross-coupling reaction. nih.gov This procedure utilizes a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate (K2CO3) to couple the bromo-imidazopyridine with various boronic acids. nih.gov This method is valuable for introducing aryl substituents at specific positions on the imidazopyridazine scaffold. nih.gov The reaction is typically carried out in a solvent system like THF/water. nih.gov

CatalystBaseReactantsSolventProductReference
Pd(dppf)Cl2K2CO3Bromo-imidazopyridine, Boronic AcidTHF/WaterAryl-substituted Imidazopyridine nih.gov

Copper complexes have emerged as effective catalysts for the synthesis of imidazopyridazine derivatives, often under environmentally friendly conditions. tandfonline.comnih.gov

One approach utilizes a copper(II) complex immobilized on magnetic nanoparticles (Fe3O4@Diol/Phen-CuCl2) as a recyclable nanocatalyst. nih.gov This catalyst facilitates a one-pot, three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes to produce imidazo[1,2-a]pyridines in high yields. nih.gov The use of polyethylene (B3416737) glycol (PEG) as a solvent makes this method more sustainable. nih.gov

Another developed catalyst is a copper complex immobilized on magnetic Fe3O4 nanoparticles modified with 4-amino-3-hydroxybenzoic acid (Fe3O4@SiO2-ABHA-CuCl). tandfonline.com This nanocatalyst has shown excellent activity in promoting the C–H bond sulfenylation of imidazopyridines, demonstrating its utility in post-synthesis functionalization. tandfonline.com

CatalystReaction TypeSolventKey FeaturesReference
Fe3O4@Diol/Phen-CuCl2One-pot, three-component reactionPEGRecyclable, High Yields nih.gov
Fe3O4@SiO2-ABHA-CuClC–H bond sulfenylationPEG-400Recyclable, Eco-friendly tandfonline.com

Reactions of Nitroolefin Derivatives with 2-Aminopyridines

The reaction between nitroolefin derivatives and 2-aminopyridines provides a versatile route to various imidazo[1,2-a]pyridine structures. nih.govbio-conferences.orgresearchgate.net

One method involves a cascade reaction between nitroolefins and 2-aminopyridines, catalyzed by a Lewis acid. nih.govbio-conferences.org Ferric chloride (FeCl3) has been identified as a particularly effective catalyst for this transformation, leading to the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.net This process accommodates both aromatic and aliphatic nitroolefins and various substituted 2-aminopyridines. bio-conferences.orgresearchgate.net

Another approach utilizes the Morita-Baylis-Hillman (MBH) acetates of nitroalkenes, which react with 2-aminopyridines in a one-pot, reagent-free manner at room temperature. acs.org This reaction proceeds through a cascade inter-intramolecular double aza-Michael addition. acs.org An Fe(II)-catalyzed tandem coupling of 2-methylnitroolefins and 2-aminopyridines has also been reported for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. nih.gov

Catalyst/ReagentReactantsProduct TypeReference
Ferric Chloride (FeCl3)Nitroolefins and 2-Aminopyridines3-Unsubstituted Imidazo[1,2-a]pyridines bio-conferences.orgresearchgate.net
None (Reagent-free)Morita-Baylis-Hillman (MBH) Acetates of Nitroalkenes and 2-AminopyridinesFunctionalized Imidazo[1,2-a]pyridines acs.org
Fe(II) Catalyst2-Methylnitroolefins and 2-Aminopyridines3-Methyl-2-arylimidazo[1,2-a]pyridines nih.gov

C-H Bond Functionalization Strategies, including Sulfenylation

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for introducing functional groups into the imidazopyridine skeleton, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net This approach is valued for its straightforwardness and efficiency in creating diverse derivatives. nih.gov

One notable application of C-H functionalization is sulfenylation, the introduction of a sulfur-containing group. A sustainable protocol for the sulfenylation of imidazoheterocycles has been developed using sulfonyl hydrazides as the source of the thio group. tandfonline.com This method is particularly noteworthy as it proceeds under neat (solvent-free) and catalyst-free conditions, offering a greener alternative to traditional methods. tandfonline.com The reaction is believed to proceed through the in-situ generation of a "sulfono thionate" species. tandfonline.com

In another approach, visible light has been utilized to initiate the sulfenylation of imidazo[1,2-a]pyridines with sulfinic acids. nih.gov This method employs Eosin B as a photosensitizer and tert-butyl hydroperoxide (TBHP) as an oxidant in dichloroethane (DCE) at room temperature. nih.gov Additionally, a tandem flavin-iodine-catalyzed aerobic oxidative sulfenylation of imidazo[1,2-a]pyridines with thiols has been reported, highlighting the diverse catalytic systems available for this transformation. dntb.gov.ua

The direct C3-arylation of imidazo[1,2-a]pyridines has also been achieved using tBuOK as a base in acetonitrile, demonstrating the versatility of C-H functionalization to form C-C bonds. researchgate.net While these methods offer significant advantages, some limitations still exist, such as the occasional need for harsh reaction conditions, strong oxidants, or expensive metal catalysts. nih.govresearchgate.net

Cyclization Mechanisms in Imidazopyridazine Formation

The formation of the imidazopyridazine core relies on various cyclization mechanisms, with over twenty different synthetic strategies currently available. mdpi.com A prevalent method involves the reaction of a substituted ketone and a 2-aminopyridine derivative. The generally accepted mechanism for this transformation begins with the formation of a pyridinium salt intermediate, followed by an in-situ cyclization to yield the final imidazopyridine product. e3s-conferences.org

More specifically, the reaction often initiates with the alkylation of the endocyclic nitrogen of the 2-aminopyridine with an α-haloketone, forming an Ortoleva-King type intermediate. acs.org This is followed by an intramolecular cyclization. acs.org

Copper-catalyzed reactions have also been extensively studied. For instance, the synthesis of isoxazolyl-imidazo[1,2-a]pyridines via a copper(I)-catalyzed two-component reaction involves a 5-exo-dig cyclization of a propargylamine (B41283) intermediate. beilstein-journals.org In other copper-catalyzed systems, the mechanism can involve either a Chan-Lam or an Ullmann coupling pathway to achieve the final intramolecular cyclization. beilstein-journals.org

In a metal-free approach, the reaction of 2-aminopyridine with β-methyl-γ-nitro-α,β-unsaturated ester (BMH acetate) proceeds via a Michael addition of the exocyclic amino group, followed by elimination of the acetate. A subsequent intramolecular Michael addition of the endocyclic nitrogen in a regioselective 5-exo trig fashion, and elimination of HNO₂, leads to the formation of the imidazo[1,2-a]pyridine ring system. acs.org This particular methodology has been successfully applied to the synthesis of the drugs alpidem (B1665719) and zolpidem. acs.org

Green Chemistry Approaches in Imidazopyridazine Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of imidazopyridazines. royalsocietypublishing.org These approaches focus on the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems to minimize waste and energy consumption. researchgate.netmdpi.com

Ultrasound-Assisted Synthetic Reactions

Sonochemistry, the application of ultrasound to chemical reactions, has proven to be a valuable tool in green organic synthesis. scispace.com Reactions promoted by ultrasound often proceed faster and more efficiently due to the phenomenon of cavitation, which enhances mass transfer. scispace.com

A notable example is the ultrasound-assisted synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives. scispace.com This method provides good to excellent yields in significantly shorter reaction times compared to conventional heating methods. scispace.com The use of ultrasound has also been shown to be effective for the synthesis of imidazo[1,2-a]azines, with ZnO nanorods serving as an efficient and reusable catalyst. researchgate.net This combination of ultrasound and nanocatalysis leads to higher yields, shorter reaction times, and milder reaction conditions. researchgate.net

Furthermore, ultrasound irradiation has been successfully employed for the regioselective iodination of imidazo[1,2-α]pyridines at the C3 position. nih.gov This metal-catalyst-free method utilizes a green alcohol solvent and demonstrates significantly improved reaction efficiency and rate. nih.gov

ReactionCatalyst/ConditionsSolventTimeYieldReference
Imidazo[1,2-a]pyridine synthesisKI/CuSO₄, UltrasoundPEG-4002 h95% scispace.com
Imidazo[1,2-a]azine synthesisZnO nanorods, Ultrasound-7-12 min83-90% researchgate.net
C3-Iodination of Imidazo[1,2-α]pyridinesUltrasound, TBHPGreen alcohol-- nih.gov

Eco-Friendly Catalytic Systems and Solvents

The development of eco-friendly catalytic systems and the use of green solvents are central to sustainable imidazopyridazine synthesis. Polyethylene glycol (PEG-400), a non-toxic and inexpensive solvent, has been successfully used in the ultrasound-assisted synthesis of imidazo[1,2-a]pyridines. scispace.com Deep eutectic solvents (DESs) have also emerged as a green medium for the rapid, one-pot synthesis of imidazo[1,2-a]pyridines from acetophenones, N-bromosuccinimide, and 2-aminopyridines. sciencepublishinggroup.com This method is notable for its minimal reaction time and avoidance of hazardous solvents and catalysts. sciencepublishinggroup.com

In terms of catalysis, a novel functionalized cellulose-based catalyst, Pampas@Si/SO₃H, has been developed for the synthesis of imidazopyridine tetracyclic derivatives via the Groebke-Blackburn-Bienaymé (GBB) reaction. researchgate.net This heterogeneous catalyst is efficient, stable, and recyclable, offering a green protocol with low catalyst loading and short reaction times. researchgate.net Flavin-iodine-catalyzed aerobic oxidative sulfenylation represents another eco-friendly catalytic system. dntb.gov.ua

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. mdpi.com The sulfenylation of imidazoheterocycles using sulfonyl hydrazides under catalyst- and solvent-free conditions is a prime example of this approach. tandfonline.com Microwave irradiation has also been utilized for the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines, resulting in a clean, high-yielding, and environmentally benign process. researchgate.net

ApproachCatalyst/Solvent SystemKey FeaturesReference
Ultrasound-assisted synthesisKI/CuSO₄ in PEG-400Non-toxic solvent, rapid reaction scispace.com
One-pot synthesisDeep Eutectic Solvent (DES)Green medium, minimal reaction time sciencepublishinggroup.com
GBB ReactionPampas@Si/SO₃H (heterogeneous catalyst)Recyclable, low catalyst loading researchgate.net
SulfenylationSulfonyl hydrazides (neat)Catalyst- and solvent-free tandfonline.com
Microwave-assisted synthesisNone (solvent- and catalyst-free)Environmentally benign, high yield researchgate.net

Structure Activity Relationship Sar Studies of Imidazopyridazine Derivative 5 Analogues

Positional Substitution Effects on Biological Activity

The biological activity of imidazopyridazine derivatives is highly sensitive to the nature and position of various substituents. SAR studies have systematically explored modifications around the core scaffold, the pendant phenyl rings, and other positions to optimize potency and other pharmacological properties.

Impact of Substituents at the Central Imidazopyridazine Segment

The substitution pattern on the core imidazo[1,2-b]pyridazine (B131497) ring system is a critical determinant of biological activity. For instance, in a series of Haspin kinase inhibitors, both the C-3 and C-6 positions were found to be crucial for maintaining potent inhibitory action, defining the key pharmacophore. nih.gov The absence of an indazole moiety at the C-3 position or an amino group at the C-6 position resulted in a complete loss of activity against the Haspin kinase. nih.gov

Similarly, for inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a 3,6-disubstituted imidazopyridazine core was identified as the primary template of interest. nih.gov Early examples demonstrated that having a 2- or 3-aminoethylpyridyl group at one position and a phenyl ring with an amide, cyano, or fluoro group at the other resulted in potent enzyme inhibition with sub-100 nanomolar IC₅₀ values. nih.gov These findings highlight that the specific arrangement of substituents at the C-3 and C-6 positions is fundamental to the interaction of these compounds with their biological targets.

Role of Phenyl Ring Substitutions (e.g., Halogenation, Sulfone/Sulfoxide (B87167) Groups)

Modifications to the phenyl rings attached to the imidazopyridazine core significantly influence potency and physicochemical properties. In the development of antiplasmodial agents, substitutions on the 6-phenyl ring were extensively studied. nih.gov It was observed that para-substitution with either a sulfone or a sulfoxide group was detrimental to antiplasmodial potency compared to the lead compound. nih.gov For example, analogue 3 (with a sulfone group) and analogue 5 (with a sulfoxide group) showed reduced activity. nih.gov However, sulfoxide derivatives were noted to possess significantly improved aqueous solubility compared to their sulfone counterparts. researchgate.net

Halogenation is another common strategy. In a series of pan-TRK inhibitors, introducing a fluorine atom at the 3-position of a benzylamine (B48309) phenyl ring led to a tenfold increase in potency. nih.gov This suggests that electron-withdrawing groups in this position are favorable. Fluorine substitution can also be used to modulate metabolic stability and lipophilicity. ontosight.ai The presence of a methylsulfonyl group on a phenyl ring has also been noted as a feature that can contribute to a compound's ability to interact with specific enzymes or receptors. ontosight.ai

Table 1: Effect of Phenyl Ring Substitutions on Antiplasmodial Activity (P. falciparum)
CompoundSubstitution on 6-Phenyl RingIC₅₀ (μM)Reference
Lead Compound 1Unspecified0.0034 nih.gov
Analogue 3p-Sulfone0.673 nih.gov
Analogue 5p-Sulfoxide0.974 nih.gov

Effects of Alkyl and Heterocyclic Substituents

The introduction of various alkyl and heterocyclic moieties is a key strategy for optimizing SAR. For pan-TRK inhibitors, the (R)-2-phenylpyrrolidine group emerged as an ideal moiety due to its excellent shape complementarity with the hydrophobic pocket of the target kinase. nih.gov In the pursuit of Haspin kinase inhibitors, a significant improvement in activity was achieved by replacing a pyrrolidine (B122466) ring with a morpholine (B109124) ring at the C-6 position. nih.gov

In another study on antiplasmodial imidazopyridazines, amidation with different cyclic amines showed varied effects. Analogues containing a six-membered ring like piperazine (B1678402) or piperidine (B6355638) were highly potent, indicating that both polar and non-polar groups are tolerated at the 4-position of these rings. zenodo.org The strategic replacement of a phenyl group with a pyridyl ring and the introduction of a piperidine ring have also been employed to enhance physicochemical properties. ontosight.ai

Table 2: Effect of Heterocyclic Substituents on Kinase Inhibition
Compound SeriesHeterocyclic MoietyKey FindingTargetReference
Haspin InhibitorsPyrrolidine vs. Morpholine at C-6Morpholine improved activity.Haspin Kinase nih.gov
Pan-TRK Inhibitors(R)-2-PhenylpyrrolidineIdeal moiety due to shape complementarity.TRK Kinase nih.gov
Antiplasmodial AgentsPiperazine/Piperidine on Phenyl RingMaintained high potency.P. falciparum zenodo.org

Conformational Analysis and Structural Rigidification in SAR

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The imidazo[1,2-b]pyridazine core is characterized as a planar and conformationally stable system, which can facilitate π-π stacking interactions. smolecule.com In co-crystal structures, inhibitors based on this scaffold have been observed to adopt a planar conformation within the kinase active site, positioning key moieties for crucial hydrogen bonding interactions with the hinge region of the kinase. nih.gov

The substituents attached to the core can adopt specific low-energy conformations. For example, an N-propyl group on the imidazo[1,2-b]pyridazin-6-amine (B1313169) was noted to adopt an extended conformation to minimize steric clashes with the heterocyclic core. smolecule.com Structural rigidification is a common strategy to lock a molecule into its bioactive conformation, thereby enhancing potency by reducing the entropic penalty of binding. This can be achieved, for example, by introducing specific substituents that restrict bond rotation. In related heterocyclic systems, the introduction of halogens has been shown to force the glycosyl torsion angle into a specific region, effectively rigidifying the structure. researchgate.net The inherent structural features and relative flexibility of different regions of the molecule are thus key considerations in drug design. smolecule.commdpi.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes, improve properties, and navigate around existing patents. ontosight.ainiper.gov.intandfonline.com The imidazopyridazine scaffold itself has been the subject of such strategies. For instance, in a search for new PIM-1 kinase inhibitors, the imidazopyridazine scaffold of known inhibitors was successfully replaced with a triazolopyridine core, yielding new and potent compounds. uniroma1.it

This strategy has also been applied in reverse, where computational methods identified the imidazopyrazinone core as a viable replacement for triazolopyridine and imidazopyridine scaffolds in developing mGlu2 receptor positive allosteric modulators. acs.orgacs.org The new scaffold showed remarkably similar shape and electrostatic potential to the original cores, and subsequent synthesis confirmed that the SAR was broadly consistent across the different scaffolds. acs.org

Bioisosteric replacement of individual moieties is also common. In the development of Haspin inhibitors, an indazole group at C-3 was replaced with bioisosteres like benzimidazole (B57391) and 2-aminopyrimidine, although this led to a loss of activity, confirming the crucial role of the original indazole part. nih.gov These approaches allow for the systematic exploration of chemical space to identify novel core structures with improved metabolic stability, lower lipophilicity, and other desirable drug-like properties. nih.gov

Physicochemical Property Optimization for Biological Potency

Modulation of Aqueous Solubility

Poor aqueous solubility can hinder the clinical development of promising drug candidates. Research on imidazopyridazine analogues has explored several strategies to address this limitation, primarily by introducing polar groups and modifying the core structure to disrupt crystal packing. nih.govmesamalaria.org

One key strategy involves the use of sulfoxide and sulfone moieties. In a series of 3,6-diarylated imidazopyridazines developed as antiplasmodial agents, the introduction of these groups had a significant impact on both solubility and potency. nih.gov For instance, the sulfoxide-substituted analogue 3 was found to have a superior aqueous solubility of 200 μM. nih.gov In contrast, its corresponding sulfone counterpart, analogue 5, exhibited significantly lower solubility at 5 μM. nih.gov This highlights a common trade-off, as the sulfoxide acts as a more soluble prodrug that can be metabolized in vivo to the active sulfone. nih.gov

Further studies demonstrated that incorporating water-solubilizing groups could yield analogues with moderate to high solubility, ranging from 35 to 200 μM. nih.gov Similarly, replacing aromatic groups with partially or fully saturated heterocyclic rings was another approach to disrupt molecular planarity and improve solubility, leading to a 4- to 20-fold increase compared to the lead compound in some cases. mesamalaria.org For example, the replacement of a methyl group on a sulfonyl moiety with a cyclopropyl (B3062369) ring resulted in derivative 44, which showed considerably enhanced aqueous solubility compared to its parent compound 39. rsc.orgsemanticscholar.org

The table below summarizes the solubility of selected imidazopyridazine analogues.

CompoundSubstitution / FeatureAqueous Solubility (μM)Potency (IC50, μM)
Analogue 3 Sulfoxide at 6-phenyl ring2000.673
Analogue 5 Sulfone at 6-phenyl ring50.974
Compound 13 Water-solubilizing groups35-200 (range for series)0.151
Compound 20 Lacks sulfone group-2.67
Analogue 21 Contains sulfone group-0.498

Data sourced from multiple studies on imidazopyridazine analogues. nih.gov

Strategies for Enhancing Metabolic Stability

Metabolic instability is a significant hurdle in drug discovery, often leading to high clearance rates and poor bioavailability. For imidazopyridazine derivatives, extensive structure-activity relationship (SAR) studies have been conducted to identify and address metabolic liabilities. rsc.org

A primary strategy involves identifying and modifying metabolic "soft spots" within the molecule. In one series of Tyk2 JH2 inhibitors, the initial 6-anilino imidazopyridazine scaffold (analogue 4) suffered from poor metabolic stability, with only 11% of the compound remaining after a 10-minute incubation in human liver microsomes. nih.gov A significant improvement was achieved by replacing the anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety. nih.gov This led to the development of analogue 5, which displayed dramatically improved metabolic stability, with 99% of the compound remaining in human liver microsomes after the same incubation period. nih.gov This enhancement was attributed to a reduction in the calculated LogP (cLogP) from 3.80 for analogue 4 to 1.99 for analogue 5. nih.gov

Another common approach is the introduction of atoms or groups that block sites of metabolism. Incorporating nitrogen atoms into aromatic rings, for instance, can increase robustness towards cytochrome P450-mediated oxidation. nih.gov The strategic placement of fluorine atoms can also enhance metabolic stability by strengthening adjacent C-H bonds, making them less susceptible to enzymatic oxidation. nih.gov In a series of PI3Kα inhibitors, this led to the identification of compound 35, which demonstrated acceptable stability in both human and rat liver microsomes. tandfonline.com Similarly, for a series of respiratory syncytial virus (RSV) fusion inhibitors, several imidazopyridine derivatives were identified with significantly improved microsome stabilities. nih.gov

The table below presents data on the metabolic stability of selected imidazopyridazine analogues.

CompoundKey Structural FeatureSpeciesAssay SystemResult
Analogue 4 6-anilino imidazopyridazineHumanLiver Microsomes11% remaining (10 min)
Analogue 4 6-anilino imidazopyridazineRatLiver Microsomes14% remaining (10 min)
Analogue 4 6-anilino imidazopyridazineMouseLiver Microsomes1% remaining (10 min)
Analogue 5 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)HumanLiver Microsomes99% remaining (10 min)
Analogue 5 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)RatLiver Microsomes76% remaining (10 min)
Analogue 5 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)MouseLiver Microsomes44% remaining (10 min)
Compound 35 2,6,8-substituted Imidazo[1,2-a]pyridine (B132010)HumanLiver MicrosomesT½ = 45.1 min
Compound 35 2,6,8-substituted Imidazo[1,2-a]pyridineMouseLiver MicrosomesT½ = 31.9 min

Data compiled from studies on imidazopyridazine and imidazo[1,2-a]pyridine derivatives. nih.govtandfonline.com

Preclinical Biological Activity and Pharmacological Potential of Imidazopyridazine Derivative 5 Analogues

Antineoplastic and Antiproliferative Activities

The therapeutic potential of imidazopyridazine analogues is rooted in their capacity to modulate the activity of key enzymes involved in cell growth, proliferation, and survival. Their primary mechanism of action is the inhibition of protein kinases, leading to the disruption of signaling cascades that drive oncogenesis.

Kinase Inhibition Profiles

Analogues built upon the imidazopyridazine core and related isomeric scaffolds, such as imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010), have been systematically investigated for their inhibitory activity against a wide range of protein kinases. These studies have identified potent and often selective inhibitors for several important kinase families.

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are key regulators of neuronal processes and have emerged as significant targets in oncology due to their role in tumorigenesis when genetically altered. Structure-guided drug design efforts have led to the development of (R)-2-phenylpyrrolidine substituted imidazo[1,2-b]pyridazines as a novel class of selective pan-TRK inhibitors. nih.gov

A notable example from this class is GNF-8625 (compound 12), which demonstrated potent inhibition across the TRK family. nih.gov Further research into second-generation TRK inhibitors has yielded imidazo[1,2-b]pyridazine (B131497) derivatives capable of overcoming acquired resistance mutations. The representative compound 15m showed extremely potent inhibition against wild-type TRK and clinically relevant mutant forms, including TRKG595R and TRKG667C. nih.gov This compound also retained activity against Ba/F3 cells transformed with various wild-type and mutant TRK fusion proteins. nih.gov

CompoundTarget KinaseIC50 (nM)
GNF-8625 (12) TRKA4
TRKB4
TRKC4
15m TRKWT0.08
TRKG595R2.14
TRKG667C0.68
CompoundTarget KinaseIC50 (µM)
1j Aurora-A0.021
10i Aurora-A0.006
Aurora-B0.019

Mps1 (TTK) Kinase Inhibition

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity kinase crucial for the spindle assembly checkpoint during mitosis. nih.gov Elevated levels of Mps1 are found in many human cancers. A high-throughput screening campaign identified an imidazo[1,2-a]pyrazine compound as a hit. Subsequent lead optimization and a scaffold change to an imidazo[1,2-b]pyridazine core resulted in the discovery of compound 27f. nih.gov This compound proved to be an extremely potent and selective Mps1 inhibitor with remarkable antiproliferative activity against a variety of cancer cell lines, including a lung cancer cell line (A549). nih.govresearchgate.net An earlier optimized compound from the imidazo[1,2-a]pyrazine series, compound 17, also showed excellent inhibitory activity against both the Mps1 protein and the A549 cancer cell line. semanticscholar.org

CompoundScaffoldTargetIC50 (nM)
17 Imidazo[1,2-a]pyrazineMps1 Protein2.8
A549 Cells6.0
27f Imidazo[1,2-b]pyridazineCellular Mps10.70
A549 Cells6.0

PI3Kα Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade for cell growth, proliferation, and survival, and it is frequently mutated in cancer. A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and evaluated for their inhibitory activity against PI3Kα. nih.govnih.gov Through systematic structure-activity relationship (SAR) studies, compound 35 was identified as the most promising agent, demonstrating nanomolar potency against the PI3Kα enzyme. semanticscholar.org This compound also exhibited potent antiproliferative effects in human breast cancer cell lines that harbor PIK3CA mutations, such as T47D and MCF-7. nih.govsemanticscholar.org

CompoundTargetIC50
35 PI3Kα Enzyme150 nM
T47D Cells7.9 µM
MCF-7 Cells9.4 µM

Protein kinases in the malaria parasite, Plasmodium falciparum, are essential for its life cycle and represent promising targets for novel antimalarial drugs. A high-throughput screening campaign identified an imidazopyridazine hit (compound 31) as a weak inhibitor of the plasmodial kinase PfPK7. nih.gov Subsequent optimization of this hit led to the identification of compound 32, a significantly more potent PfPK7 inhibitor. nih.gov In addition to its enzymatic activity, compound 32 also showed inhibitory activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. nih.gov

Further studies identified a series of imidazopyridazines as effective inhibitors of another essential plasmodial kinase, P. falciparum calcium-dependent protein kinase 1 (PfCDPK1). semanticscholar.orgnih.gov Initial screening identified compound 36, which was then optimized to yield compounds like 37 and 38 with improved properties and potent enzymatic and anti-parasitic activity. semanticscholar.org

CompoundTarget KinaseIC50 (µM)Target Parasite StrainIC50 / EC50 (µM)
31 PfPK711.6--
32 PfPK70.133D71.03
K12.65
36 PfCDPK10.011P. falciparum0.32 (EC50)
37 PfCDPK10.013P. falciparum0.4 (EC50)
38 PfCDPK10.013P. falciparum0.14 (EC50)

Cyclin-dependent kinases (CDKs) are central to the regulation of the cell cycle and transcription. CDK9, in particular, is a key regulator of transcription elongation and has become an established therapeutic target in oncology. nih.gov A virtual screening effort identified a naturally occurring imadazopyrazine (an isomer of imidazopyridazine) as a first-in-class CDK9 inhibitor. nih.gov Subsequent optimization of this scaffold led to the development of new analogues with enhanced activity. nih.gov Among these, compound 1d, which features a 4-methoxyphenyl amine substituent, exhibited the most potent CDK9 inhibitory activity in a biochemical kinase assay. nih.gov

CompoundTarget KinaseIC50 (µM)
1d CDK90.18

Targeting Cellular Pathways

The therapeutic effects of imidazopyridazine analogues extend to the modulation of critical cellular signaling pathways implicated in cancer progression.

The Wnt/β-catenin signaling pathway is fundamental in cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. A novel imidazopyridine derivative, C188, has been shown to exhibit anticancer activity in breast cancer by inhibiting this pathway. C188 was found to suppress the proliferation and migration of breast cancer cells by downregulating key target genes of the Wnt/β-catenin pathway, such as Axin 2, c-JUN, and c-Myc. This was achieved by regulating the phosphorylation and subsequent stability of β-catenin, leading to its reduced localization in the nucleus.

As mentioned previously, several imidazopyridazine derivatives have shown inhibitory activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), a receptor tyrosine kinase involved in cell growth and division. Ponatinib (B1185) is a known inhibitor of PDGFR. nih.gov Additionally, the imidazopyridazine derivative TAK-593 was identified as a potent inhibitor of the PDGFR class of kinase receptors. nih.gov

Peptide deformylase (PDF) is an essential bacterial enzyme and a target for the development of novel antibacterial agents. Currently, there is a lack of specific research in publicly available literature detailing the inhibition of peptide deformylase by imidazopyridazine derivatives.

In Vitro Cytotoxicity Against Cancer Cell Lines

A significant body of evidence supports the potent cytotoxic effects of imidazopyridazine and related imidazopyridine analogues across a wide range of human cancer cell lines. These compounds have demonstrated the ability to inhibit cell growth and proliferation at various concentrations, as highlighted by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the in vitro cytotoxic activity of selected imidazopyridazine and imidazopyridine derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Imidazopyridine IP-5 HCC1937Breast Cancer45
Imidazopyridine IP-6 HCC1937Breast Cancer47.7
Imidazopyridine HS-104 MCF-7Breast Cancer1.2
Imidazopyridine HS-106 MCF-7Breast Cancer< 10
Imidazopyridazine Derivative Caco-2Colorectal AdenocarcinomaNot Specified
Imidazopyridazine Derivative HepG2Liver CarcinomaNot Specified
Imidazopyridazine Derivative PC-3Prostate CancerNot Specified
Imidazopyridazine Derivative NFS-60Myeloid LeukemiaNot Specified

In Vivo Efficacy in Xenograft Models

Imidazopyridazine analogues have demonstrated notable antitumor activities in preclinical xenograft models, highlighting their potential as anticancer agents. nih.gov Studies involving imidazo[1,2-b]pyridazine derivatives have shown significant anticancer effects in vivo. For instance, compound A17, an imidazo[1,2-b]pyridazine diaryl urea derivative, was evaluated in an A549 non-small cell lung cancer xenograft model in nude mice. The administration of this compound resulted in a clear anticancer effect, suppressing tumor growth. researchgate.net This in vivo efficacy is often linked to the inhibition of key cellular pathways, such as the mTOR pathway, which was observed with compounds A17 and A18. researchgate.net

Further research on related imidazole (B134444) derivatives has also supported these findings. In xenograft models using JEKO-1 and SU-DHL-6 cells, the oral administration of an imidazole derivative at 25 mg/kg for 18 days led to tumor growth inhibition of 55.5% and 51.4%, respectively. nih.gov Another study on an imidazopyridine derivative in an NCI-H1975 murine xenograft model showed that a 10 mg/kg/day dose for 14 days resulted in a tumor volume approximately four times smaller than that in control animals. researchgate.net These studies underscore the potential of the broader imidazopyridazine and related heterocyclic scaffolds in the development of novel cancer therapeutics. nih.govresearchgate.net

Antimicrobial Activities

The imidazopyridazine scaffold and its analogues have been extensively investigated for a wide range of antimicrobial properties. These compounds have shown promise in combating various pathogens, including multidrug-resistant bacteria, fungi, mycobacteria, and parasites. ajman.ac.aeresearchgate.net

Analogues of imidazopyridazine have emerged as a significant class of antibacterial agents with potent activity against multidrug-resistant (MDR) bacteria. researchgate.netnih.gov A specific pyrazolo-imidazopyridine conjugate, designated as compound 5 , demonstrated significant bactericidal activity with zones of inhibition greater than 9 mm against several resistant and non-resistant strains. nih.gov This derivative was effective against Methicillin-Resistant Staphylococcus aureus (MRSA), as well as S. aureus, E. coli, S. typhi, K. pneumonia, and P. aeruginosa. nih.gov

Further studies on related compounds have elaborated on this broad-spectrum potential. For example, one analogue, 5a , exhibited broad-spectrum inhibitory activity with Minimum Bactericidal Concentration (MBC) values below 2.50 µg/mL against a panel of bacteria. nih.gov Other analogues showed more specific activity; compounds 5b and 5d were particularly effective against Gram-negative strains (MBC <1 µg/mL), while compound 5c was active against both Gram-positive (S. aureus: 0.08 µg/mL; MRSA: 19.53 µg/mL) and Gram-negative strains (S. typhi: 0.63 µg/mL; K. pneumonia: 0.08 µg/mL; P. aeruginosa: 0.63 µg/mL). nih.gov Similarly, compound 5e also showed significant bactericidal properties (<1 µg/mL) against all tested strains. nih.gov

The development of novel imidazopyridine-based 1,2,3-triazoles has also yielded compounds with significant activity against MDR pathogens. Compounds 5f , 5b , and 5d from this series showed significant Minimum Inhibitory Concentrations (MIC) of 2.95, 3.62, and 4.92 µg/mL, respectively, against E. coli, and were also active against MRSA and Vancomycin-resistant Enterococcus (VRE). niscpr.res.in The mechanism for some of these compounds is believed to involve targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.com

Table 1: Antibacterial Activity of Imidazopyridazine Derivative 5 Analogues

Compound Bacterial Strain Activity Metric Value (µg/mL)
5a Selected Panel MBC <2.50
5b Gram-negative strains MBC <1
5c S. aureus MBC 0.08
5c MRSA MBC 19.53
5c S. typhi MBC 0.63
5c K. pneumonia MBC 0.08
5c P. aeruginosa MBC 0.63
5e All tested strains MBC <1
5f (triazole) E. coli MIC 2.95
5b (triazole) E. coli MIC 3.62

| 5d (triazole) | E. coli | MIC | 4.92 |

Imidazopyridazine derivatives have demonstrated significant antifungal and anticandidal activity. nih.govresearchgate.net A series of N-(benzylidene)imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives were synthesized and evaluated for their activity against a range of Candida species. nih.govresearchgate.net The tested organisms included clinical isolates of Candida albicans and Candida glabrata, as well as reference strains such as C. albicans (ATCC 90028), C. utilis, C. tropicalis, C. krusei, C. zeylanoides, and C. parapsilosis. nih.govresearchgate.net

In a separate study, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested against a resistant strain of Candida albicans. scirp.org Four compounds from this series (10a, 10b, 10c, and 10i ) were found to be active, with Minimum Inhibitory Concentrations (MICs) below 300 µmol/L. Notably, compound 10i was the most potent, with a MIC of 41.98 µmol/L. scirp.org

Furthermore, imidazo[1,2-b]pyridazine derivatives have shown broad-spectrum antifungal activities against various phytopathogenic fungi. nih.govresearchgate.net Compounds 4a, 4c, 4d, 4l, and 4r were found to be 1.9 to 25.5 times more potent than the commercial fungicide hymexazol against strains like Corn Curvalaria Leaf Spot, Alternaria alternata, and Pyricularia oryzae. nih.gov

Table 2: Anticandidal Activity of Imidazopyridazine Analogues

Compound Fungal Strain Activity Metric Value (µmol/L)
10a Candida albicans MIC <300
10b Candida albicans MIC <300
10c Candida albicans MIC <300

| 10i | Candida albicans | MIC | 41.98 |

The imidazopyridine and imidazopyridazine scaffolds are recognized as promising for the development of new antitubercular agents, with activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. nih.govrsc.org A class of compounds known as imidazo[1,2-a]pyridine amides (IPAs) has been a particular focus of research. rsc.org One front-runner compound, 4 , demonstrated excellent activity against MDR and extensively drug-resistant (XDR) M. tuberculosis strains, with MIC₉₀ values ranging from ≤0.03 to 0.8 μM. rsc.org

The primary mechanism of action for many of these compounds involves the inhibition of the cytochrome bcc complex (complex III) in the electron transport chain, specifically targeting the QcrB subunit. rsc.orgnih.gov This inhibition disrupts pH homeostasis and depletes cellular ATP levels, leading to a bacteriostatic effect on replicating mycobacteria. nih.govnih.gov

Further research into imidazopyridine hydrazine conjugates has identified even more potent candidates. Compound 1k from one such series was found to be the most active, with a MIC of 0.012 µM against the M. tuberculosis H37Rv strain. researchgate.net These compounds also showed good safety profiles in toxicity studies on human HEK cells. researchgate.net Additionally, imidazopyridines have shown good potency against intracellular M. tuberculosis within macrophages, with IC₉₀ values ranging from 1.8 to 13 μM, and no significant cytotoxicity against the host cells. nih.gov

Table 3: Antitubercular Activity of Imidazopyridazine Analogues

Compound M. tuberculosis Strain(s) Activity Metric Value (µM)
4 (IPA) MDR and XDR strains MIC₉₀ ≤0.03–0.8
1k (Hydrazine Conjugate) H37Rv MIC 0.012

Imidazopyridazine derivatives have been identified as a highly potent class of antimalarial agents. nih.gov A notable example, derivative 39 , exhibited IC₅₀ values of 6.8 nM and 7.3 nM against the multidrug-resistant (K1) and drug-sensitive (NF54) strains of P. falciparum, respectively. nih.gov This potency was comparable to the established antimalarial drug artesunate. Furthermore, this compound showed 98% efficacy in a P. berghei mouse model. nih.gov

Medicinal chemistry efforts have led to even more potent analogues. By replacing a methyl group with a cyclopropyl (B3062369) ring in derivative 39 , researchers developed compound 44 , which displayed a remarkable IC₅₀ of 1.1 nM against the NF54 strain and cured all infected mice in an in vivo model. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds to improve issues like poor solubility and potential cardiotoxicity (hERG inhibition) while maintaining high potency. mesamalaria.orgresearchgate.net Several 3,6-diarylated imidazopyridazine derivatives have shown nanomolar activities (IC₅₀ values from 0.7 to 104 nM) against both drug-sensitive and resistant strains of P. falciparum. researchgate.net Some of these compounds also displayed activity against the transmissible gametocyte stages of the parasite. researchgate.netresearchgate.net Another series of 2,4-disubstituted imidazopyridines were identified as hemozoin formation inhibitors, with compound 15 showing an IC₅₀ of 0.020 μM against the NF54 strain. nih.gov

Table 4: Antimalarial Activity of Imidazopyridazine Analogues against P. falciparum

Compound Strain IC₅₀ (nM)
39 K1 (multidrug-resistant) 6.8
39 NF54 (drug-sensitive) 7.3
44 NF54 (drug-sensitive) 1.1

| 15 | NF54 (drug-sensitive) | 20 |

Antiviral Activities

Imidazopyridazine and its related imidazopyridine analogues have been reported to possess a range of antiviral properties. nih.govrsc.org A significant area of research has been their activity as fusion inhibitors of the human respiratory syncytial virus (RSV). nih.gov A series of imidazopyridine derivatives were designed that demonstrated high potency, with several compounds identified with single-nanomolar activities. nih.govnih.gov The most potent compound from this series, 8jm , showed an IC₅₀ of 3 nM against RSV, which was approximately nine times more potent than the reference compound BMS-433771. nih.gov Many other 7-chloro derivatives in this series also proved to be very potent RSV inhibitors, with EC₅₀ values below 100 nM. nih.gov

In addition to anti-RSV activity, these scaffolds have been evaluated against other viruses. A series of imidazo[1,2-a]pyridine-Schiff base derivatives were tested for their activity against human immunodeficiency virus type-1 (HIV-1) and type-2 (HIV-2). nih.gov Compound 4a from this series displayed EC₅₀ values of 82.02 µg/ml and 47.72 µg/ml against HIV-1 and HIV-2, respectively. nih.gov Other studies have also noted the general antiviral potential of imidazo[1,2-a]pyridines. mdpi.comtandfonline.com The synthesis of 3-aralkylthiomethyl derivatives in the imidazopyridazine series was also pursued based on the promising antiviral activity observed in the related imidazo[1,2-a]pyridine series. researchgate.net

Table 5: Antiviral Activity of Imidazopyridazine Analogues

Compound Virus Activity Metric Value
8jm Respiratory Syncytial Virus (RSV) IC₅₀ 3 nM
4a HIV-1 EC₅₀ 82.02 µg/ml

| 4a | HIV-2 | EC₅₀ | 47.72 µg/ml |

Respiratory Syncytial Virus (RSV) Fusion Inhibition

A series of imidazopyridine derivatives have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) fusion. nih.govnih.gov The mechanism of action for these compounds is the disruption of the viral attachment and entry into host cells, a common strategy in antiviral therapies. nih.gov In the case of RSV, the fusion (F) protein is essential for the virus to bind to and enter the cell, making it a key target for inhibitors. nih.govresearchgate.net

Researchers designed and synthesized a series of imidazopyridine derivatives, leading to the identification of several highly potent compounds. nih.govnih.govbohrium.com Notably, compounds 8ji , 8jl , and 8jm demonstrated single-digit nanomolar activities. nih.govnih.govbohrium.com The most potent of these, 8jm , exhibited an IC50 of 3 nM. nih.govnih.govbohrium.com The profile of 8jm was found to be superior to that of BMS-433771, a previously reported RSV inhibitor. nih.govbohrium.com

CompoundRSV Fusion Inhibition IC50 (nM)
8ji Single-digit nanomolar activity
8jl Single-digit nanomolar activity
8jm 3
BMS-433771 24

This table presents the half-maximal inhibitory concentration (IC50) values of imidazopyridine derivatives against RSV fusion.

HIV Infection Modulators

Imidazopyridine derivatives have also been investigated for their potential as modulators of HIV infection. nih.gov A study focused on the synthesis of novel imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives demonstrated potent activity against HIV-1. nih.gov Several of these compounds exhibited low nanomolar anti-HIV activity. nih.gov

In a separate line of research, a series of Imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their antiviral activity against both HIV-1 and HIV-2 in MT-4 cells. nih.gov One of the synthesized compounds, 4a , displayed EC50 values of 82.02 µg/mL against HIV-1 and 47.72 µg/mL against HIV-2. nih.gov Molecular docking studies suggested that the mechanism of action for these compounds could involve interaction with HIV-1 reverse transcriptase. nih.gov

CompoundAnti-HIV ActivityTarget
Imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives Low nanomolar activityHIV-1
4a (Imidazo[1,2-a]pyridine-Schiff base derivative)EC50: 82.02 µg/mL (HIV-1), 47.72 µg/mL (HIV-2)HIV-1, HIV-2

This table summarizes the anti-HIV activity of different imidazopyridine derivatives.

Anti-inflammatory Potential

Imidazopyridazine derivatives have demonstrated notable anti-inflammatory properties. nih.gov Certain imidazopyridazines have been shown to exert their anti-inflammatory effects through the significant inhibition of lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression. nih.gov

Furthermore, a study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed their efficacy as inhibitors of both COX-1 and COX-2 enzymes. nih.gov The tested compounds displayed COX-1 inhibition with IC50 values in the range of 10 to 43 µmol/L, and COX-2 inhibition with IC50 values from 9.2 to 279.3 µmol/L. nih.gov Compound 3f was particularly noteworthy, exhibiting a 2-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 µmol/L and 21.8 µmol/L, respectively. nih.gov Molecular docking studies indicated that compound 3f has a binding mode in the active site of the COX-2 enzyme that is similar to that of celecoxib. nih.gov

CompoundCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)
3f 21.89.2

This table shows the COX-1 and COX-2 inhibitory activities of the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative 3f.

Antiprotozoal and Antiparasitic Actions

The pharmacological potential of imidazopyridazine derivatives extends to antiprotozoal and antiparasitic activities. semanticscholar.org Research into the antimalarial properties of these compounds has yielded promising results. semanticscholar.org Specifically, the imidazopyridazine derivative 44 demonstrated a remarkable IC50 value of 1.1 nM against the drug-sensitive NF54 Plasmodium strain. semanticscholar.org In in vivo studies using a P. berghei mouse model, this compound showed 99% activity and was able to cure all three malaria-infected mice in the study. semanticscholar.org

In a broader context, imidazole-based compounds are thought to restrict parasite growth by inducing oxidative stress. nih.gov This mechanism involves an increase in reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. nih.gov

CompoundAntimalarial Activity (IC50)In Vivo Efficacy
44 1.1 nM (NF54 Plasmodium strain)99% activity in P. berghei mouse model

This table highlights the antimalarial potency of the imidazopyridazine derivative 44.

Central Nervous System (CNS) Modulatory Effects

A series of novel imidazopyridazine-based compounds have been developed as subtype-selective positive allosteric modulators (PAMs) for the GABAA ligand-gated ion channel. nih.gov This research effort led to the identification of the clinical candidate PF-06372865 . nih.gov The design and optimization of these compounds were based on their binding affinity and functional activity. nih.gov Classical benzodiazepines, which are nonselective PAMs of GABAA receptors, are effective anxiolytics and anticonvulsants but have undesirable side effects. acs.org The development of subtype-selective modulators like the imidazopyridazine derivatives aims to retain the therapeutic benefits while minimizing these side effects. acs.org

Imidazopyridine-based compounds have been investigated as neutral antagonists of the 5-hydroxytryptamine type 6 receptor (5-HT6R). researchgate.net The 5-HT6 receptor is a G-protein-coupled receptor with a unique localization in brain regions associated with learning and memory. nih.gov Dysregulation of the serotonin system has been implicated in various disorders, including Alzheimer's disease. nih.gov 5-HT6 receptor antagonists are considered a promising therapeutic target for the treatment of Alzheimer's disease. nih.govmdpi.com One study identified compound 7e as a potent 5-HT6R neutral antagonist that demonstrated glioprotective properties in cell-based assays and prevented scopolamine-induced learning deficits in a novel object recognition test in rats. researchgate.net

Additionally, 5-HT4 receptor agonists have been shown to enhance the release of acetylcholine, which can help improve cognitive function and memory formation. mdpi.com

CompoundTarget ReceptorPharmacological ActionPotential Therapeutic Application
PF-06372865 GABAA ReceptorPositive Allosteric ModulatorAnxiety, Epilepsy
7e 5-HT6 ReceptorNeutral AntagonistCognitive Disorders

This table summarizes the CNS modulatory effects of specific imidazopyridazine and imidazopyridine derivatives.

Inhibition of Enzymes Relevant to Neurological Disorders (e.g., β-secretase, γ-secretase, FAAH, LRRK2)

The therapeutic potential of imidazopyridazine derivatives extends to the modulation of enzymes implicated in the pathophysiology of various neurological disorders. Research has particularly focused on their ability to act as γ-secretase modulators, with investigations into their effects on other key enzymes such as β-secretase, fatty acid amide hydrolase (FAAH), and leucine-rich repeat kinase 2 (LRRK2) being an emerging area of interest.

γ-Secretase Modulation:

γ-Secretase is a multi-subunit protease complex that plays a crucial role in the amyloid cascade pathway, which is central to the pathogenesis of Alzheimer's disease. nih.gov This enzyme is responsible for the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform. nih.gov Consequently, modulating the activity of γ-secretase to reduce the production of Aβ42 is a key therapeutic strategy.

Imidazopyridine derivatives have been identified as a novel class of γ-secretase modulators (GSMs). nih.gov Unlike γ-secretase inhibitors (GSIs), which can cause mechanism-based toxicity by inhibiting the processing of other essential substrates like Notch, GSMs allosterically modulate the enzyme to shift the cleavage of APP, thereby selectively reducing the production of Aβ42 while increasing the formation of shorter, less amyloidogenic Aβ peptides such as Aβ38. nih.govsoeagra.com

One study described a novel series of pyridazine-derived γ-secretase modulators. nih.gov Compound 25 from this series was found to be a potent modulator in vitro, effectively decreasing the levels of both Aβ42 and Aβ40 while maintaining the total Aβ levels. nih.gov Furthermore, this compound demonstrated favorable pharmacokinetic properties and good central nervous system (CNS) penetration in rats, highlighting its potential for further development. nih.gov

While direct studies on this compound analogues as γ-secretase modulators are not extensively documented, the promising activity of the closely related pyridazine (B1198779) and imidazopyridine scaffolds suggests that imidazopyridazine derivatives represent a promising avenue for the discovery of novel GSMs for Alzheimer's disease.

β-Secretase, FAAH, and LRRK2 Inhibition:

Currently, there is a lack of specific preclinical data on the direct inhibitory activity of this compound analogues against β-secretase (BACE1), fatty acid amide hydrolase (FAAH), and leucine-rich repeat kinase 2 (LRRK2).

β-Secretase (BACE1): As the enzyme that initiates the amyloidogenic processing of APP, BACE1 is another critical target in Alzheimer's disease research. While various heterocyclic compounds have been explored as BACE1 inhibitors, specific studies on imidazopyridazine derivatives are limited. researchgate.netbiomedpharmajournal.org

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. researchgate.net Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. researchgate.netnih.gov The potential of imidazopyridazine derivatives as FAAH inhibitors remains an area for future investigation.

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and increased LRRK2 kinase activity is implicated in the pathogenesis of both familial and sporadic forms of the disease. indexcopernicus.comasianpubs.org Consequently, LRRK2 inhibitors are being actively pursued as potential disease-modifying therapies. While various chemical scaffolds, including imidazoquinolines, have been investigated as LRRK2 inhibitors, the specific activity of imidazopyridazine derivatives in this context is yet to be thoroughly explored. indexcopernicus.com

The structural similarities of imidazopyridazines to other biologically active heterocyclic compounds suggest that this scaffold could serve as a valuable template for the design of inhibitors for these important neurological targets. Further research is warranted to explore the potential of this compound analogues in these areas.

Anticonvulsant Activity

Imidazopyridazine derivatives have been investigated for their potential as anticonvulsant agents. nih.govsemanticscholar.org Early studies by Kelly and co-workers explored the anticonvulsant properties of imidazo[4,5-c]pyridazines and imidazo[4,5-d]pyridazines against maximal electroshock-induced seizures, though with limited potential. nih.gov

More recent research has identified specific imidazopyridazine analogues with significant anticonvulsant activity in preclinical models. A study focusing on triazolo- and imidazopyridazinyl carboxamides and carboxylic acids revealed that compounds featuring an amide group on the imidazole ring were generally more effective against maximal electroshock-induced seizures in mice. nih.gov The oral median effective dose (ED50) for these active compounds ranged from 15.2 to 37.5 mg/kg. nih.gov

Notably, the presence of a 2,6-dichlorobenzyl substituent was associated with maximal activity. nih.gov One of the most potent compounds identified was 3-Amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine 4b . This derivative not only showed high potency in the maximal electroshock seizure test but was also effective in the pentylenetetrazole-induced seizures test with an ED50 of 91.1 mg/kg orally. nih.gov Furthermore, it demonstrated activity in blocking strychnine-induced tonic extensor seizures with an oral ED50 of 62.9 mg/kg. nih.gov

These findings suggest that the imidazopyridazine scaffold holds promise for the development of novel anticonvulsant drugs. The activity of compounds like 3-Amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine 4b in multiple seizure models indicates a broad spectrum of anticonvulsant action.

Below is a data table summarizing the anticonvulsant activity of selected imidazopyridazine derivatives.

CompoundTest ModelRoute of AdministrationED50 (mg/kg)
Imidazopyridazinyl carboxamide analoguesMaximal Electroshock-induced Seizures (Mice)Oral15.2 - 37.5
3-Amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine 4bPentylenetetrazole-induced Seizures (Mice)Oral91.1
3-Amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine 4bStrychnine-induced Tonic Extensor Seizures (Mice)Oral62.9

Other Preclinical Pharmacological Activities

Antidiabetic Potential

Recent studies have highlighted the potential of imidazopyridine-based compounds as antidiabetic agents, particularly through the inhibition of α-glucosidase. While direct research on this compound is limited, the findings from structurally related compounds provide a strong rationale for their investigation in this therapeutic area.

A new series of thiazole derivatives incorporating an imidazopyridine moiety was synthesized and evaluated for their in vitro α-glucosidase inhibitory potential, using acarbose as a reference drug. Several of these compounds demonstrated remarkable activity against the α-glucosidase enzyme. The inhibitory potential of these newly synthesized scaffolds ranged from IC50 values of 5.57 ± 3.45 to 63.46 ± 5.28 μM, compared to the reference drug acarbose (IC50 = 48.71 ± 2.65 μM).

Four compounds, in particular, showed superior activity to acarbose:

Compound 4a : IC50 = 5.57 ± 3.45 μM

Compound 4o : IC50 = 7.16 ± 1.40 μM

Compound 4g : IC50 = 8.85 ± 2.18 μM

Compound 4p : IC50 = 10.48 ± 2.20 μM

The α-glucosidase activity of these imidazopyridine-based thiazoles was found to be significantly influenced by the nature and position of substituents on the phenyl ring. The most active compounds featured substituents capable of forming hydrogen bonds or possessing strong electron-withdrawing properties.

These findings suggest that the imidazopyridine scaffold, and by extension the structurally similar imidazopyridazine core, is a promising framework for the design of novel and potent α-glucosidase inhibitors for the management of diabetes.

Compoundα-Glucosidase Inhibitory Activity (IC50 in μM)
4a 5.57 ± 3.45
4o 7.16 ± 1.40
4g 8.85 ± 2.18
4p 10.48 ± 2.20
Acarbose (Reference)48.71 ± 2.65

Antiosteoporosis and Antihypertensive Properties

While dedicated research on the antiosteoporosis effects of imidazopyridazine derivatives is not extensively documented, the broader class of pyridazine and imidazopyridine compounds has shown promise in the context of cardiovascular health, specifically in possessing antihypertensive properties.

Several novel pyridazinone derivatives have been synthesized and evaluated for their antihypertensive activity. In one study, compounds were assessed for their ability to inhibit the angiotensin-converting enzyme (ACE) in vitro. Molecular docking studies were also performed to identify the most active compounds against the human ACE, an enzyme implicated in hypertension. One particular pyridazinone derivative, compound 6 , was identified as the most potent inhibitor of ACE in this series.

Another study investigated a series of 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives for their antihypertensive effects using the non-invasive tail-cuff method. Among the synthesized compounds, compounds 4e and 4i demonstrated noteworthy antihypertensive activity.

Furthermore, some imidazoindole derivatives, which share structural similarities with imidazopyridazines, have also been synthesized and tested for their antihypertensive effects. Pyridino[1,2-a]imidazo[5,4-b]indole (1) exhibited strong antihypertensive activity in spontaneously hypertensive rats. Another compound, thiazolo[3,2-a-a]imidazo[5,4-b-a]indole (2) , showed similar bioactivity in both spontaneously hypertensive rats and normotensive dogs.

Although direct evidence for the antiosteoporosis activity of this compound analogues is currently lacking, the demonstrated antihypertensive potential within the broader pyridazine and related heterocyclic families suggests a plausible avenue for future research into the cardiovascular effects of this specific compound class. The interplay between cardiovascular health and bone metabolism is an area of growing interest, and further studies are warranted to explore any potential pleiotropic effects of these compounds.

Antiulcer Activity

The potential of pyridazine derivatives as antiulcer agents has been explored in preclinical studies. Research into the synthesis and antisecretory activity of various pyridazine derivatives has been conducted, laying the groundwork for investigating the antiulcer properties of the broader class of compounds that includes imidazopyridazines.

While specific studies focusing on this compound are not extensively detailed in the available literature, the development of proton pump inhibitors (PPIs) with related heterocyclic structures provides a strong rationale for their investigation. For instance, imidazopyridine-based compounds have been developed as potassium-competitive acid blockers (P-CABs), which represent a newer generation of acid suppressants. One such prototype, SCH28080 , an imidazopyridine derivative, was found to block the H+/K+ ATPase by binding to or near the K+ channel site.

More recently, novel imidazopyridine analogues have been designed and synthesized as H+/K+-ATPase antagonists. In one study, several new imidazopyridine derivatives were evaluated for their in vitro proton pump ATPase inhibitory activity. Among the synthesized compounds, N-(3-(aminomethyl)benzyl)-3-(benzylamino)-2-(o-tolyl)imidazo[1,2-a]pyridine-8-carboxamide and N-(3-(aminomethyl)benzyl)-3-(benzylamino)-2-(4-ethylphenyl)imidazo[1,2-a]pyridine-8-carboxamide demonstrated significant inhibitory activity with IC50 values of 6.2 and 6.0 μg/mL, respectively.

Given that the imidazopyridazine scaffold is a bioisostere of the imidazopyridine core, it is plausible that derivatives of imidazopyridazine could also exhibit inhibitory effects on the gastric proton pump, thereby conferring antiulcer activity. Further research is necessary to synthesize and evaluate this compound analogues for their potential as antiulcer agents.

Antiallergic and Antihistamine Effects

Imidazopyridazine derivatives have demonstrated significant potential in the management of allergic conditions, exhibiting both antiallergic and antihistamine properties in preclinical models. nih.gov

One notable example is the imidazopyridazine derivative TAK-427 (2-[6-[[3-[4-(diphenylmethoxy)piperidino]propyl]amino] imidazo[1,2-b]pyridazin-2-yl]-2-methylpropionic acid dihydrate). In a guinea pig experimental model of eczema, orally administered TAK-427 was shown to inhibit eosinophil infiltration into the skin and ameliorate dermatitis manifestations and epidermal damage. This effect was comparable to that of dexamethasone, while conventional antihistamines such as azelastine, ketotifen, terfenadine, and cetirizine did not suppress eosinophil infiltration or dermatitis.

The mechanism of action for TAK-427's antiallergic effects appears to be related to the inhibition of pro-inflammatory cytokine expression. In the affected skin, TAK-427 suppressed the increased mRNA expression of several key cytokines, including interleukin (IL)-13, granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-1α, tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and IL-8. This suggests that TAK-427 mitigates allergic skin inflammation by downregulating the expression of these inflammatory mediators following an antigen challenge.

In addition to these broader antiallergic effects, imidazopyridazine derivatives have also been shown to possess direct antihistamine activity. One such derivative, referred to as compound 46 in a screening study, demonstrated a potent ability to inhibit ligand binding to recombinant human histamine H1 receptors (rhH1R) with an IC50 value of 17.3 nM. nih.gov This compound exhibited increased selectivity for peripheral H1 receptors and was effective in reducing histamine-induced skin reactions in both guinea pigs and mice. semanticscholar.org

These findings underscore the dual potential of imidazopyridazine derivatives in allergy treatment, acting not only as histamine H1 receptor antagonists but also by modulating the underlying inflammatory cascade.

CompoundActivityKey Findings
TAK-427 AntiallergicInhibited eosinophil infiltration and dermatitis in a guinea pig eczema model. Suppressed mRNA expression of pro-inflammatory cytokines (IL-13, GM-CSF, IL-1α, TNF-α, IFN-γ, IL-8).
Compound 46 AntihistamineInhibited ligand binding to recombinant human histamine H1 receptors with an IC50 of 17.3 nM. Showed selectivity for peripheral H1 receptors and reduced histamine-induced skin reactions. nih.govsemanticscholar.org

Anti-psoriasis Applications

Psoriasis is a chronic autoimmune disease characterized by inflammation and the hyperproliferation of keratinocytes. The imidazopyridazine scaffold has emerged as a promising framework for the development of novel therapeutics targeting the inflammatory pathways central to the pathogenesis of psoriasis. nih.govrsc.org Research has focused on the ability of imidazopyridazine derivatives to modulate key signaling molecules, particularly those involved in the IL-23/IL-17 inflammatory axis, which plays a critical role in the development of psoriatic lesions. nih.govnih.gov

One avenue of investigation has been the development of imidazo[1,2-b]pyridazine derivatives as inhibitors of Interleukin-17A (IL-17A). nih.gov IL-17A is a pro-inflammatory cytokine that is a major driver of tissue damage in chronic autoimmune diseases, including psoriasis. nih.gov Small molecule inhibitors of IL-17A, such as certain imidazo[1,2-b]pyridazines, are being explored as potential oral treatments for moderate to severe psoriasis, offering a potential alternative to biologic therapies. nih.gov

Another key target for imidazopyridazine derivatives in the context of psoriasis is Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is involved in the signaling pathways of IL-12 and IL-23, cytokines found at high levels in the skin lesions of psoriasis patients. nih.gov Inhibition of the pseudokinase (JH2) domain of Tyk2 represents a strategic approach to modulate these inflammatory signals.

A specific imidazo[1,2-b]pyridazine derivative, referred to as compound 5 in a study on Tyk2 JH2 inhibitors, demonstrated notable metabolic stability in liver microsomes, a critical property for drug development. nih.gov This improved stability was a significant advancement over earlier compounds in the same series. nih.gov The table below summarizes the preclinical data for this compound and a related analogue.

CompoundTargetKey Finding
Imidazopyridazine derivative 4 Tyk2 JH2Lower metabolic stability
This compound Tyk2 JH2Significantly improved liver microsomal stability

The broader anti-inflammatory potential of related structures further supports the rationale for developing imidazopyridazine-based compounds for psoriasis. For instance, certain imidazol-5-yl pyridine (B92270) derivatives have been shown to be potent inhibitors of p38α/MAPK14, a kinase involved in the biosynthesis of inflammatory mediators. elsevierpure.com One such derivative, compound 11d , effectively inhibited the production of several pro-inflammatory cytokines and other inflammatory molecules in cellular assays. elsevierpure.com

The following table details the in vitro anti-inflammatory activity of a representative imidazol-5-yl pyridine derivative.

ParameterIC₅₀ (nM)
p38α Kinase Inhibition45
TNF-α Production78.03
IL-6 Production17,600
IL-1β Production82.15
PGE₂ Production290
Nitric Oxide (NO) Production610

These findings highlight the multifaceted anti-inflammatory potential of the broader imidazopyridine and related heterocyclic scaffolds. By targeting key nodes in inflammatory signaling pathways, such as IL-17, Tyk2, and p38α, these compounds represent a promising class of molecules for the development of new oral therapies for psoriasis.

Computational Chemistry and Cheminformatics Studies of Imidazopyridazine Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It has been employed to study Ponatinib (B1185), offering insights into its reactivity and interaction mechanisms. For instance, DFT calculations using the M06-2X functional with the 6-31G(d,p) basis set have been utilized to optimize geometries and calculate reaction energetics. nih.govnih.gov Further studies have used the M062X-GD3 method with the 6-31G(d,p) basis set and a Polarizable Continuum Model (PCM) to simulate the aqueous environment. nih.gov

Tautomers are structural isomers that readily interconvert, a phenomenon that can significantly impact a drug's pharmacodynamic and pharmacokinetic properties. youtube.com For imidazopyridazine derivatives, protonation sites can influence tautomeric equilibrium. In a study of Ponatinib hydrochloride, the imidazopyridazine moiety was found to be charged, with protonation occurring at the N6 and N1 positions to form monocations and dications, respectively. rsc.org While this study identified sites of protonation, detailed computational analyses focusing specifically on the relative stability of different neutral tautomeric forms of Ponatinib are not extensively covered in the available literature. General principles suggest that the stability of tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. youtube.com

DFT calculations are instrumental in understanding the electronic properties of Ponatinib. These studies help in analyzing the molecule's structure and its interaction with biological targets like dsDNA. nih.gov Quantum-chemical calculations have shown that Ponatinib can form hydrogen bonds with nucleobases such as adenine and guanine. nih.gov The geometries of these interactions, derived from DFT, suggest that the bonds formed with guanine are stronger than those with adenine. nih.gov While specific Natural Bond Orbital (NBO) charges and dipole moments for Ponatinib are not detailed in the surveyed literature, DFT studies have been used to calculate reaction free-energy barriers and analyze bonding nature in its covalent interactions with target proteins. nih.gov

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been extensively used to study how Ponatinib interacts with its primary target, the BCR-ABL kinase. longdom.orgnih.gov

Docking studies reveal the specific molecular interactions that stabilize the Ponatinib-kinase complex. The unique structure of Ponatinib allows it to effectively bind to the ATP-binding pocket of the BCR-ABL kinase domain, including variants with the T315I mutation which confers resistance to other inhibitors. nih.govmdpi.com The main interactions stabilizing the complex are a combination of hydrogen bonds and hydrophobic contacts. nih.govmdpi.com

Key interactions identified include:

Hydrogen Bonds: The imidazo[1,2-b]pyridazine (B131497) core forms a crucial hydrogen bond with the main chain NH of Met318 in the hinge region of the kinase. nih.govsemanticscholar.org Additional hydrogen bonds can form with residues like Asp382. mdpi.com

Hydrophobic and van der Waals Interactions: The ligand structure is surrounded by hydrophobic residues, leading to favorable van der Waals contacts. longdom.org A critical interaction occurs with the "gatekeeper" residue; the ethynyl linker allows Ponatinib to avoid steric clashes and make favorable contact with Ile315 in the T315I mutant. mdpi.com

Pi-Stacking: A potential pi-stacking interaction between Ponatinib and the Tyr253 residue has also been noted. mdpi.com

Amino Acid ResidueInteraction TypeReference
Met318Hydrogen Bond mdpi.comsemanticscholar.org
Asp382Hydrogen Bond mdpi.com
Ile315van der Waals / Hydrophobic mdpi.com
Tyr253Pi-Stacking mdpi.com

Following docking, the stability of the predicted complex is often assessed using methods that calculate binding free energy. For Ponatinib, the Solvated Interaction Energy (SIE) method has been used to analyze its binding to native and fourteen mutant forms of BCR-ABL kinase. nih.govplos.org These calculations provide a quantitative measure of binding affinity and correlate well with experimental IC50 values. nih.gov For instance, the calculated binding free energy for the native BCR-ABL complex is -10.41 kcal/mol. nih.gov The calculations also show that Ponatinib has a high binding affinity towards the T315I mutant (-10.35 kcal/mol), explaining its effectiveness against this resistant form. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and conformational changes over time. Numerous MD studies have been performed on Ponatinib complexed with native and mutant BCR-ABL kinase to understand the molecular mechanisms of inhibition at an atomic level. nih.govnih.govplos.org

Simulations, often run for durations such as 25 nanoseconds, are used to monitor the stability of the complex. nih.govplos.org Key metrics like the root-mean-square deviation (RMSD) are analyzed. For the Ponatinib-BCR-ABL complex, RMSD plots show that the protein structure converges and remains stable, while the ligand (Ponatinib) experiences minimal fluctuations, indicating it remains securely bound in its preferential position. nih.govplos.org These simulations confirm the persistence of crucial interactions, such as the hydrogen bond between the imidazopyridazine ring and Met318, throughout the simulation time for both native and mutant kinases. nih.govsemanticscholar.org

MD Simulation ParameterValue/MethodReference
Software PackageGROMACS 4.5.4 nih.gov
Force FieldAmber ff99SB nih.gov
Simulation Time25 nanoseconds nih.gov
Solvent ModelExplicit SPC/E water nih.gov
Electrostatics CalculationParticle Mesh Ewald (PME) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

To predict the biological potency of imidazopyridazine derivatives, researchers have employed various QSAR modeling techniques, including Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Back-Propagation Artificial Neural Network (BP-ANN). researchgate.neteurekaselect.com These methods are used to build predictive models that correlate molecular descriptors (numerical representations of chemical properties) with biological activity, such as the half-maximal inhibitory concentration (IC50).

A study on imidazo[4,5-b]pyridine derivatives utilized both GA-MLR and BP-ANN to predict their anticancer potency (pIC50). researchgate.neteurekaselect.com The Genetic Algorithm was used for variable selection to choose the most relevant molecular descriptors from a large pool. researchgate.net The resulting models, both linear (GA-MLR) and non-linear (BP-ANN), were rigorously validated using internal and external validation methods. researchgate.neteurekaselect.com

The statistical results indicated that the non-linear BP-ANN model demonstrated superior predictive power compared to the linear GA-MLR model. researchgate.neteurekaselect.com This suggests that the relationship between the molecular structure of these derivatives and their anticancer activity is complex and non-linear. nih.gov The robustness and high predictivity of the developed QSAR models make them valuable tools for designing new, more potent imidazopyridazine-based anticancer agents. researchgate.neteurekaselect.com

ModelR² (Correlation Coefficient)RMSE (Root Mean Squared Error)Q² (Cross-validation R²)Key Finding
GA-MLR0.889Higher than ANNLower than ANNGood linear predictive model.
BP-ANN0.998Lower than MLRHigher than MLRSuperior non-linear model with higher predictive power. researchgate.neteurekaselect.comnih.gov

In Silico Target Prediction and Pathway Analysis

Identifying the biological targets of novel compounds is a critical step in drug discovery. In silico target prediction methods use computational algorithms to predict the most likely protein targets for a given small molecule. For imidazopyridazine derivatives, which have shown a broad range of biological activities including anticancer and anti-inflammatory effects, target prediction helps to elucidate their mechanism of action. nih.govnih.gov

Computational approaches such as molecular docking are employed to predict the binding modes and affinities of these derivatives with various protein targets. nih.govdergipark.org.tr For instance, studies have used online tools like SuperPred to identify probable targets, followed by molecular docking calculations to evaluate the interactions with specific proteins, such as Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). nih.gov These studies help in understanding how the imidazopyridazine scaffold and its various substitutions interact with the amino acid residues in the active site of a target protein. mdpi.com

Drug Likeness and ADMET Prediction Using Computational Filters

A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational filters are widely used to predict these properties early in the drug discovery process, saving time and resources.

For imidazopyridazine derivatives, in silico ADMET and drug-likeness predictions are standard practice. nih.govresearchgate.net These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govmdpi.com

Studies on various imidazopyridazine derivatives have shown that they often exhibit good drug-like characteristics, meeting the criteria set by Lipinski, Ghose, and Veber rules. researchgate.netconsensus.appmdpi.com Computational tools are used to predict a range of ADMET parameters, including human intestinal absorption (HIA), cell permeability (Caco-2), and potential for toxicity. japsonline.com The results of these in silico analyses suggest that imidazopyridazine derivatives generally have promising pharmacokinetic profiles, making them attractive candidates for further development as orally active drugs. nih.govresearchgate.net

PropertyParameterTypical Predicted Value for Imidazopyridazine DerivativesSignificance
Drug Likeness (Lipinski's Rule of Five)Molecular Weight< 500 g/molGood absorption and permeation. nih.gov
LogP (Lipophilicity)< 5Optimal solubility and permeability balance. nih.gov
Hydrogen Bond Donors< 5Good membrane permeability. nih.gov
Hydrogen Bond Acceptors< 10Good membrane permeability. nih.gov
ADMETHuman Intestinal Absorption (HIA)HighPotential for good oral bioavailability. mdpi.com
Cell Permeability (e.g., Caco-2)Within acceptable rangeIndicates ability to cross cell membranes. japsonline.com

Future Directions and Research Gaps in Imidazopyridazine Derivative Research

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of the imidazopyridazine core exist, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic routes. Future research will likely focus on the development of novel synthetic strategies that offer high yields and greater molecular diversity.

One promising approach is the use of one-pot, multicomponent reactions. For instance, a recently developed atom-economical method for synthesizing new imidazopyridazine-based N-phenylbenzamides involves the reaction of dimethyl phthalate, substituted anilines, and pyridazine-4,5-diamine, catalyzed by phosphoric acid in glycerol (B35011) as a green solvent. elsevierpure.comx-mol.net This method provides the desired products in high yields (80-85%) within a short reaction time (120-150 minutes). elsevierpure.com

Furthermore, synthetic strategies that have been successfully applied to the related imidazopyridine scaffold could be adapted for imidazopyridazine synthesis. nih.gov These include:

Ultrasound-assisted synthesis : This eco-friendly technique can accelerate reaction rates and improve yields. nih.gov

Photochemical methods : The use of visible light and photoredox catalysts offers a green and efficient way to construct and functionalize heterocyclic scaffolds. mdpi.com

Metal-free coupling reactions : These methods avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry. researchgate.net

The exploration of such modern synthetic methodologies could significantly expand the accessible chemical space of imidazopyridazine derivatives, providing a wider array of compounds for biological screening.

Rational Design of Imidazopyridazine Analogues with Enhanced Selectivity

A major challenge with many kinase inhibitors, including ponatinib (B1185) (5), is off-target activity, which can lead to undesirable side effects. Therefore, a critical future direction is the rational, structure-based design of new imidazopyridazine analogues with improved selectivity for their intended biological targets.

By leveraging structural information from co-crystal structures of inhibitors bound to their target proteins, medicinal chemists can design modifications that enhance binding affinity and selectivity. For example, introducing specific functional groups that can form hydrogen bonds with key amino acid residues in the target's active site, which are not present in off-targets, is a common strategy to improve selectivity. mdpi.com This approach has been successfully used to develop selective inhibitors for various kinases. acs.orgtandfonline.com

For imidazopyridazines, this could involve:

Targeting specific kinase isoforms : Designing derivatives that selectively inhibit one member of a kinase family over others (e.g., Aurora-A over Aurora-B) can lead to more targeted therapies with better safety profiles. acs.org

Structure-guided modifications : As demonstrated in the optimization of imidazopyridazine-based pan-Trk inhibitors, co-crystallization techniques can guide the introduction of substituents to enhance activity and improve pharmacokinetic properties. nih.gov

Modulating physicochemical properties : Replacing or modifying parts of the molecule, such as substituting a phenyl group with a pyridyl ring, can improve properties like aqueous solubility and metabolic stability, leading to more effective and safer drug candidates. nih.gov

The goal is to create next-generation imidazopyridazine inhibitors that retain high potency against the desired target while minimizing interactions with other proteins, thereby reducing the potential for toxicity.

Investigation of Underexplored Biological Targets

While the primary focus for imidazopyridazines has been on inhibiting protein kinases for cancer therapy, the scaffold's versatility suggests it could be effective against a much broader range of biological targets. nih.gov There is a substantial opportunity to explore the potential of imidazopyridazine derivatives in other therapeutic areas by screening them against novel and underexplored targets. nih.gov

Recent research has already begun to uncover new possibilities:

Metabolic Diseases : Novel imidazopyridazine derivatives have been identified as inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. acs.orgnih.gov This positions them as potential therapeutic agents for conditions such as hepatic steatosis, non-alcoholic steatohepatitis (NASH), type-2 diabetes, and obesity. acs.orgnih.gov

Infectious Diseases : Imidazopyridazine derivatives have shown significant promise as antimalarial agents. nih.gov One compound, in particular, exhibited potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in preclinical models. nih.gov Further investigation has identified potential targets within the parasite, such as PfCDPK1 and the molecular chaperone PfHSP90. nih.govresearchgate.net

Other Cancers and Kinases : Beyond the targets of ponatinib (5), researchers have identified imidazopyridazines that selectively inhibit other kinases involved in cancer, such as Monopolar spindle 1 (Mps1/TTK) kinase. nih.gov

Bacterial Infections : Given the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. The imidazopyridazine scaffold has not been thoroughly studied for its antibacterial potential, representing a significant research gap and opportunity. nih.gov

Table 1: Potential Underexplored Biological Targets for Imidazopyridazine Derivatives

Target Protein/Enzyme Therapeutic Area Research Finding
DGAT2 Metabolic Diseases (NASH, Diabetes, Obesity) Novel derivatives identified as potent inhibitors. acs.orgnih.gov
PfCDPK1 / PfHSP90 Infectious Disease (Malaria) Compounds show high potency against P. falciparum strains. nih.govresearchgate.net
Mps1 (TTK) Kinase Oncology Selective inhibitors with excellent anticancer potency identified. nih.gov
Pim Kinases Oncology Imidazopyridazines show potential as inhibitors. nih.gov
Bacterial Targets Infectious Disease (Bacterial Infections) The scaffold is underexplored for potency against resistant bacteria. nih.gov

Development of Advanced Computational Models for Imidazopyridazine Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application is set to accelerate the development of new imidazopyridazine derivatives. mdpi.comnih.gov These methods can reduce the time and cost associated with drug development by predicting how compounds will behave before they are synthesized. nih.gov

Future research will benefit from the enhanced use of:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. It is used to understand structure-activity relationships (SAR) and to virtually screen large libraries of compounds to identify potential hits. elsevierpure.comnih.gov For example, docking studies were used to confirm the binding mode of a potent imidazopyridine c-Met inhibitor. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the drug-target complex over time, helping to assess the stability of the interaction. elsevierpure.com Studies on imidazopyridazine-based N-phenylbenzamides have used MD simulations to confirm stable complex formation with the ABL1-kinase protein. elsevierpure.comx-mol.net

ADME/Tox Prediction : In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. nih.gov This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process, reducing late-stage failures. elsevierpure.com

By integrating these computational models more deeply into the design-synthesis-test cycle, researchers can more rapidly optimize imidazopyridazine leads into viable drug candidates.

Integration of Artificial Intelligence and Machine Learning in Imidazopyridazine Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pharmaceutical industry by making drug discovery more efficient and accurate. mednexus.orgbpasjournals.com The integration of these technologies into imidazopyridazine research holds immense potential to accelerate the identification and optimization of new therapeutic agents. mdpi.com

Key applications of AI/ML in this context include:

Predictive Modeling (QSAR) : ML algorithms, such as deep neural networks, can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the biological activity of unsynthesized imidazopyridazine derivatives, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

De Novo Drug Design : Generative AI models can design entirely new imidazopyridazine structures that are optimized for specific properties, such as high potency against a target and favorable ADME characteristics. ijirt.org

High-Throughput Virtual Screening : AI can screen vast virtual libraries containing billions of compounds far more quickly than traditional methods, identifying novel imidazopyridazine-like scaffolds that may bind to a biological target of interest. ijirt.org

Data Analysis and Target Identification : AI can analyze complex biological data from genomics and proteomics to identify and validate new biological targets for which imidazopyridazine derivatives could be developed. mdpi.com

While the direct application of AI to imidazopyridazine research is still emerging, the proven success of these technologies in broader drug discovery indicates a promising future. mednexus.orgmdpi.com By leveraging AI and ML, researchers can navigate the complexities of drug design more effectively, ultimately reducing the timeline and cost of bringing new imidazopyridazine-based medicines to patients. bpasjournals.com

Q & A

Q. What are the key structural features of imidazopyridazine derivative 5 that contribute to its pharmacological activity?

The compound features two imidazole rings, a pyridine ring, and an ethynyl spacer that enhances structural rigidity. The ethynyl group minimizes steric clashes with target residues (e.g., Ile315 in Bcr-Abl kinase), enabling potent inhibition. Hydrophobic interactions and van der Waals forces within binding pockets are critical for activity .

Q. How is this compound synthesized, and what are the critical steps in its preparation?

Synthesis involves multi-step modifications, such as coupling aminophenols with pyridazine precursors under basic conditions (e.g., K₂CO₃/NaH in DMF). Key steps include introducing substituents to optimize solubility (e.g., cyclopropyl rings) and functionalizing the ethynyl spacer to enhance target binding .

Q. What in vitro and in vivo models are commonly used to evaluate the antimalarial efficacy of imidazopyridazine derivatives?

The Plasmodium berghei mouse model is widely used for in vivo testing, while drug-sensitive NF54 P. falciparum strains measure IC₅₀ values (e.g., 1.1 nM for derivative 44). These models assess parasitemia reduction and cure rates in preclinical studies .

Q. What pharmacokinetic properties are critical for the therapeutic efficacy of this compound?

Key properties include a 24-hour half-life, phase I/II metabolism (primarily via CYP3A4), and oral bioavailability. Metabolic stability and reduced hERG inhibition are prioritized during optimization to ensure safety and efficacy .

Q. What are the primary therapeutic indications explored for this compound beyond oncology?

Applications include antimalarial (99% efficacy in P. berghei models), anticonvulsant, antiviral, and antitubercular activities. Cross-disease potential is linked to multi-target kinase inhibition and structural adaptability .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies inform the optimization of imidazopyridazine derivatives?

SAR-guided substitutions, such as replacing methyl groups with cyclopropyl rings, enhance aqueous solubility and metabolic stability. For example, derivative 44 achieved a 1.1 nM IC₅₀ against malaria by balancing lipophilicity and polar surface area .

Q. What molecular docking techniques validate the binding interactions of this compound with Bcr-Abl kinase?

Docking studies reveal the ethynyl spacer’s role in avoiding steric hindrance with Ile315. Simulations compare binding modes to imatinib, showing improved hydrophobic interactions and reduced conformational flexibility, correlating with lower IC₅₀ values (1.2 nM) .

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

Factorial design evaluates variables like reaction temperature, catalyst concentration, and solvent polarity. This method identifies optimal conditions for yield and purity while minimizing resource consumption, as demonstrated in process control studies .

Q. How do researchers address solubility challenges in imidazopyridazine derivatives during preclinical development?

Solubility is improved via substituent modifications (e.g., sulfonyl group replacements) and salt formation. For instance, cyclopropyl substitution in derivative 44 increased aqueous solubility by 40% compared to earlier leads .

Q. What strategies resolve contradictory data on the multi-target effects of this compound?

Profiling assays (e.g., kinase panels) and off-target screening distinguish primary vs. secondary interactions. For example, ponatinib’s inhibition of FLT3 and RET kinases is validated through competitive binding assays, clarifying its polypharmacology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.